2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and eco-friendly reagents makes the process more sustainable and cost-effective. Scale-up reactions and late-stage functionalization further demonstrate the synthetic utility of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as NaOCl and MnO2.
Reduction: Reduction reactions can be performed using reducing agents like LiAlH4.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2
Reduction: LiAlH4
Substitution: Nucleophiles such as amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and anti-proliferative activities.
Comparison with Similar Compounds
Biological Activity
2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound notable for its diverse biological activities. Its unique structure combines a triazole ring fused to a pyridine moiety, with specific substitutions that enhance its pharmacological profile. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₆BrN₃O, with a molecular weight of 228.05 g/mol. The presence of bromine and methoxy groups at specific positions contributes significantly to its biological activity.
Research indicates that this compound exhibits several key mechanisms:
- Inverse Agonism : It acts as an inverse agonist for retinoic acid receptor-related orphan receptor gamma t (RORγt), which is implicated in immune responses and inflammation.
- Enzyme Inhibition : The compound inhibits several enzymes including:
- Prolyl hydroxylase domain protein 1 (PHD-1)
- Janus kinase 1 (JAK1)
- Janus kinase 2 (JAK2)
These interactions suggest potential applications in treating autoimmune diseases and other conditions related to dysregulated immune responses .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Anti-inflammatory | Modulates immune responses via RORγt inhibition. |
Antitumor | Potential applications in cancer treatment due to its ability to inhibit signaling pathways involved in tumor growth. |
Antiviral | Preliminary studies suggest activity against viral infections; further research is needed. |
Enzyme Inhibition | Inhibits key enzymes like JAK1 and JAK2 involved in inflammatory pathways. |
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various models:
- Autoimmune Disease Models : Inhibition of JAK pathways has shown promise in models of rheumatoid arthritis and other inflammatory conditions. The compound's ability to modulate immune responses may provide therapeutic benefits .
- Molecular Docking Studies : Computational studies have demonstrated strong binding affinities to RORγt and JAK enzymes, supporting experimental findings regarding its biological activity .
- Comparative Studies : Structural analogs of this compound have been synthesized and tested for their biological activities. These studies emphasize the importance of specific substitutions on the triazole and pyridine rings in enhancing or diminishing biological effectiveness .
Properties
Molecular Formula |
C7H6BrN3O |
---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
2-bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-5-2-3-11-6(4-5)9-7(8)10-11/h2-4H,1H3 |
InChI Key |
XFTMNPLZVPYBKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=NN2C=C1)Br |
Origin of Product |
United States |
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